3-Bromo-5-fluoro-4-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups attached to the benzene ring.
Scientific Research Applications
3-Bromo-5-fluoro-4-hydroxybenzaldehyde has several applications in scientific research:
Analytical Chemistry: Used as a standard in gas chromatography for the separation and determination of related compounds.
Material Science: Involved in creating novel polymorphs with unique physical properties.
Organic Chemistry and Drug Development: Utilized in the synthesis of bioactive molecules, such as fluorinated 1,5-benzothiazepines and pyrazolines, which have potential therapeutic applications.
Environmental Chemistry: Employed in the preconcentration and detection of trace metals in water samples, aiding in environmental monitoring and pollution assessment.
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It has been used to prepare derivatives to treat malignant tumors and inflammatory disorders . This suggests that its targets could be related to pathways involved in these conditions.
Mode of Action
Based on its use in the synthesis of derivatives for treating malignant tumors and inflammatory disorders, it can be inferred that it may interact with its targets to modulate these conditions .
Biochemical Pathways
Given its use in the synthesis of derivatives for treating malignant tumors and inflammatory disorders, it may be involved in pathways related to these conditions .
Pharmacokinetics
Its storage temperature under inert gas (nitrogen or argon) at 2-8°c suggests that it may have specific stability and solubility characteristics that could impact its bioavailability .
Result of Action
Its use in the synthesis of derivatives for treating malignant tumors and inflammatory disorders suggests that it may have effects on cellular proliferation and inflammation .
Action Environment
Its storage under inert gas (nitrogen or argon) at 2-8°c suggests that it may be sensitive to oxygen and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-5-fluoro-4-hydroxybenzaldehyde involves the bromination and fluorination of 4-hydroxybenzaldehyde. The process typically includes the following steps:
Bromination: 4-hydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Bromo-5-fluoro-4-hydroxybenzoic acid.
Reduction: 3-Bromo-5-fluoro-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-4-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.
5-Bromo-2-fluorobenzaldehyde: Different substitution pattern on the benzene ring.
Uniqueness
3-Bromo-5-fluoro-4-hydroxybenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring.
Properties
IUPAC Name |
3-bromo-5-fluoro-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLFKQZWBRMALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595694 | |
Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185345-46-4 | |
Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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